2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S2/c17-10(8-20-11-13-2-1-3-14-11)16-6-9(7-16)18-12-15-4-5-19-12/h1-5,9H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEBWBOHDCKNJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=NC=CC=N2)OC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.
Thiazole Ring Formation: The thiazole ring is introduced via a condensation reaction with appropriate thioamide and α-haloketone.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving a suitable azetidine precursor.
Final Coupling Reaction: The final step involves coupling the pyrimidine-thiazole intermediate with the azetidine derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrimidine rings using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps, including the formation of the pyrimidine and thiazole moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
The biological applications of 2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing pyrimidine and thiazole rings exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of pyrimidine-thiazole compounds showed varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli . The structural features of these compounds influence their activity levels, making them candidates for developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Thiazole derivatives have been reported to inhibit various cancer cell lines, and similar mechanisms may apply to the pyrimidine-thiazole hybrid structure. For example, a study on related compounds indicated promising results in inhibiting human liver cancer cells . The mechanisms often involve the modulation of cell signaling pathways associated with proliferation and apoptosis.
Enzyme Inhibition
Enzymatic pathways are critical in various biological processes, and inhibitors targeting specific enzymes can lead to therapeutic benefits. Pyrimidine derivatives have been studied as inhibitors for protein kinases, which play crucial roles in cancer progression . The unique structure of 2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone may provide a scaffold for developing selective enzyme inhibitors.
Agrochemical Applications
Beyond medicinal chemistry, this compound's potential extends to agrochemicals. Compounds with thiazole and pyrimidine functionalities have been explored for their herbicidal and fungicidal properties. The combination of these moieties could enhance the efficacy of agrochemical formulations aimed at controlling plant pathogens .
Case Study 1: Antimicrobial Evaluation
In a comparative study, various derivatives including pyrimidine-thiazole hybrids were synthesized and tested against standard antimicrobial agents like ceftriaxone. The results showed that certain derivatives exhibited superior activity compared to conventional antibiotics, suggesting their potential as new therapeutic agents .
Case Study 2: Anticancer Screening
A series of thiazole-pyrimidine compounds were evaluated for their cytotoxic effects on different cancer cell lines. The findings indicated that modifications in the substituents significantly affected the cytotoxicity profiles, thus highlighting the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and require further research for detailed elucidation.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of 2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a hybrid molecule that integrates the biological properties of pyrimidine and thiazole moieties, both of which are known for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial properties, anticancer potential, and other relevant biological effects.
Synthesis
The synthesis of 2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone typically involves the reaction of pyrimidine and thiazole derivatives through established organic synthesis methods. The specific synthetic routes may vary but generally include nucleophilic substitutions and coupling reactions that yield the desired compound with high purity.
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrimidine and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the pyrimidine moiety in 2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone may enhance its activity against these pathogens due to the synergistic effects observed in similar compounds.
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| 2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone | S. aureus | TBD |
| 2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone | E. coli | TBD |
Anticancer Activity
The anticancer potential of similar azetidinone derivatives has been well-documented. Compounds with azetidinone structures have demonstrated significant cytotoxic effects against various cancer cell lines. For example, certain thiazolidinones have been reported to inhibit the growth of leukemia cells with GI50 values in the low micromolar range . The integration of pyrimidine and thiazole functionalities in the target compound may confer similar anticancer properties.
Other Biological Activities
In addition to antimicrobial and anticancer effects, compounds with similar structural features have been evaluated for their anti-inflammatory and antiviral activities. Pyrimidine derivatives have shown promising results in inhibiting COX enzymes, which are critical in inflammatory processes . Furthermore, thiazole derivatives have been explored for their potential as anti-HIV agents .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Antimicrobial Efficacy : A study demonstrated that thiazole-based compounds exhibited potent activity against Mycobacterium tuberculosis, suggesting that modifications to the thiazole structure could enhance efficacy against resistant strains.
- Anticancer Screening : In vitro assays on azetidinone derivatives revealed that specific substitutions significantly increased cytotoxicity against breast cancer cell lines, indicating a promising avenue for drug development.
Q & A
Basic: What are the standard synthetic routes for 2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone, and how are intermediates characterized?
Methodological Answer:
The compound is synthesized via multi-step reactions involving nucleophilic substitution and coupling. A typical route includes:
- Step 1: Reacting pyrimidine-2-thiol with a halogenated ethanone precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyrimidin-2-ylthio group.
- Step 2: Functionalizing the azetidine ring with thiazol-2-yloxy via a Mitsunobu reaction (using DIAD/TPP) or copper-catalyzed coupling.
Intermediates are characterized using:
- Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry (e.g., azetidine C–O–thiazole linkage at ~δ 4.5–5.5 ppm) .
- Elemental Analysis: Matching calculated vs. experimental C, H, N, S percentages (±0.3% tolerance) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
Basic: How is the molecular structure of this compound validated in academic research?
Methodological Answer:
Structural validation employs:
- X-ray Crystallography: Resolves bond lengths/angles (e.g., azetidine ring puckering, thioether S–C bond distances ~1.8 Å) .
- Density Functional Theory (DFT): Computational optimization of geometry compared to experimental data (RMSD < 0.1 Å) .
- IR Spectroscopy: Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C–S at ~650 cm⁻¹) .
Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound?
Methodological Answer:
Yield optimization involves:
- Catalyst Screening: CuI or Pd(PPh₃)₄ for coupling reactions (improves azetidine-thiazole linkage efficiency by 20–30%) .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiolate intermediates .
- Temperature Control: Lower temperatures (0–5°C) reduce side reactions (e.g., azetidine ring-opening) .
Example:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 25°C, CuI | 62 | 95 |
| DMSO, 0°C, Pd(PPh₃)₄ | 78 | 97 |
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions in IC₅₀/Ki values arise from assay variability. Mitigation strategies include:
- Standardized Assays: Use recombinant enzymes (e.g., alkaline phosphatase) with controlled pH (7.4) and substrate concentrations .
- Negative Controls: Compare against known inhibitors (e.g., 2-(benzimidazol-1-yl)-1-(3,4-dihydroxyphenyl)ethanone, IC₅₀ = 14.8 μM) .
- Dose-Response Curves: Triplicate measurements with Hill slope validation (R² > 0.95) .
Advanced: How does molecular docking predict the compound's interaction with target enzymes?
Methodological Answer:
Docking studies (e.g., AutoDock Vina) use:
- Binding Site Alignment: Superimpose the compound with co-crystallized ligands (RMSD < 2.0 Å) .
- Pose Validation: Hydrogen bonding (e.g., pyrimidine N1 with Arg45), hydrophobic contacts (thiazole-CH₃ with Phe120) .
- Free Energy Scores: ΔG ≤ −7.0 kcal/mol indicates strong binding (correlates with IC₅₀ < 10 μM) .
Example Docking Results:
| Target Enzyme | ΔG (kcal/mol) | Predicted IC₅₀ (μM) |
|---|---|---|
| Alkaline Phosphatase | −8.2 | 5.3 |
| Cytochrome P450 | −6.5 | 28.9 |
Basic: What spectroscopic techniques differentiate regioisomers of this compound?
Methodological Answer:
- NOESY NMR: Identifies spatial proximity of azetidine protons to thiazole (cross-peaks at δ 3.8–4.2 ppm) .
- HPLC-MS: Separates regioisomers using C18 columns (retention time shifts by 1–2 min) .
Advanced: How do electronic effects of substituents influence reactivity in derivatization?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
